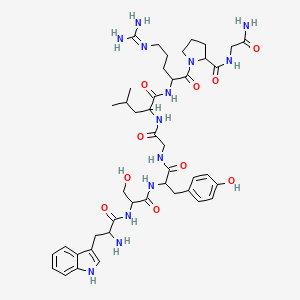

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2

Descripción general

Descripción

The compound H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 is a decapeptide, which means it is composed of ten amino acidsIt plays a crucial role in regulating the reproductive system by stimulating the release of follicle-stimulating hormone (FSH) and luteinizing hormone (LH) from the pituitary gland .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is activated and coupled to the resin-bound peptide.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling reaction.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide involves large-scale SPPS, which is automated to ensure high efficiency and purity. The process is optimized to minimize side reactions and maximize yield. Advanced purification techniques such as high-performance liquid chromatography (HPLC) are used to obtain the final product .

Análisis De Reacciones Químicas

Types of Reactions

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 can undergo various chemical reactions, including:

Oxidation: This reaction can occur at the tryptophan and tyrosine residues.

Reduction: Disulfide bonds, if present, can be reduced.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, performic acid.

Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

Substitution reactions: Use of specific amino acid derivatives under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine .

Aplicaciones Científicas De Investigación

Chemistry Applications

Peptide Synthesis and Structure-Activity Relationships

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 serves as a model compound in peptide synthesis, helping researchers understand structure-activity relationships (SAR) in peptides. The compound's specific amino acid sequence allows for the exploration of how modifications affect biological activity, which is crucial for drug design and development.

Catalytic Reactions

In organic synthesis, this peptide has been utilized as a catalyst for various reactions, including bioconjugation processes that facilitate the attachment of biomolecules to surfaces or other molecules. Its ability to stabilize reaction intermediates enhances the efficiency of these catalytic processes, making it valuable in pharmaceutical manufacturing.

Biological Applications

Cellular Signaling Studies

The compound is instrumental in studying cellular signaling pathways, particularly those involving receptor interactions. By targeting specific receptors, this compound can help elucidate the mechanisms of action of various hormones and neurotransmitters, contributing to a better understanding of physiological processes such as reproduction and metabolism.

Therapeutic Potential

Research indicates that this compound may have therapeutic applications due to its ability to stimulate cyclic AMP (cAMP) formation. This action is critical in numerous physiological processes, including hormone regulation and energy metabolism. Studies have shown its potential in treating conditions related to hormonal imbalances .

Medical Applications

Drug Delivery Systems

The compound is being explored for use in innovative drug delivery systems. Its properties allow for the encapsulation of therapeutic agents within nanoparticles, enhancing their stability and bioavailability. This application is particularly relevant in cancer therapy, where targeted delivery can improve treatment efficacy while minimizing side effects.

Hormonal Therapies

As a derivative of LHRH, this compound plays a role in hormonal therapies aimed at managing reproductive health issues. Its ability to modulate gonadotropin release makes it a candidate for treatments related to infertility and hormone-dependent cancers .

Industrial Applications

Polymer Manufacturing

In industry, this compound is utilized in the production of polymers due to its unique chemical properties that facilitate polymerization reactions. This application extends to the creation of biodegradable plastics and other sustainable materials .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 involves binding to GnRH receptors on the pituitary gland. This binding stimulates the release of FSH and LH, which in turn regulate the production of sex hormones such as testosterone and estrogen. Continuous administration of this peptide can lead to downregulation of these hormones, making it useful in treating hormone-dependent conditions .

Comparación Con Compuestos Similares

Similar Compounds

Triptorelin: Another GnRH analog with a similar sequence but different modifications.

Leuprolide: A synthetic nonapeptide analog of GnRH.

Goserelin: A synthetic decapeptide analog of GnRH

Uniqueness

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2 is unique due to its specific sequence and ability to precisely regulate the release of reproductive hormones. Its applications in treating hormone-dependent diseases highlight its importance in medical research and therapeutics .

Actividad Biológica

H-TRP-SER-TYR-GLY-LEU-ARG-PRO-GLY-NH2, commonly referred to as a decapeptide, is a derivative of Luteinizing Hormone-Releasing Hormone (LHRH) and plays a significant role in various biological processes. This article examines its biological activity, focusing on its synthesis, mechanisms of action, and potential clinical applications.

Synthesis and Structural Characteristics

The compound is synthesized through solid-phase peptide synthesis techniques, allowing for precise control over the sequence and modifications. The structural integrity of the peptide is crucial for its biological activity, with specific amino acid residues contributing to its stability and receptor binding affinity.

This compound exhibits several biological activities primarily related to the endocrine system. It functions as an agonist for LHRH receptors, influencing gonadotropin release from the pituitary gland. This action is mediated through various intracellular signaling pathways, including calcium signaling and activation of protein kinases.

Stability and Resistance to Degradation

Research indicates that modifications at specific positions within the peptide can enhance resistance to enzymatic degradation. For example, analogues of LHRH modified at position 6 with D-amino acids show increased stability compared to their natural counterparts. This stability is essential for prolonged therapeutic effects in clinical applications .

Study 1: Analogue Stability and Biological Potency

A comparative analysis was conducted on several LHRH analogues, including this compound. The study found that while some analogues demonstrated enhanced resistance to enzymatic degradation, this did not always correlate with increased biological potency. For instance, [cLeu7]-LHRH exhibited less than 3% degradation compared to 64% for native LHRH but maintained similar biological activity levels .

Study 2: Antiproliferative Effects

Another investigation explored the antiproliferative effects of marine-derived peptides that share structural similarities with this compound. These peptides demonstrated significant inhibition of tumor growth in vivo when combined with traditional chemotherapeutics like 5-fluorouracil (5-FU), suggesting potential applications in cancer therapy .

Table 1: Comparative Analysis of LHRH Analogues

| Peptide Variant | Electrophoretic Mobility | Degradation (%) | Biological Activity (%) |

|---|---|---|---|

| LHRH | 1.00 | 64 | 100 |

| [Phe7]-LHRH | 0.96 | 18 | 50 |

| [Cha7]-LHRH | 0.95 | 65 | 66 |

| [cLeu7]-LHRH | 1.06 | <3 | 51 |

Propiedades

IUPAC Name |

1-[2-[[2-[[2-[[2-[[2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]-N-(2-amino-2-oxoethyl)pyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H63N13O10/c1-24(2)17-32(40(64)54-31(9-5-15-49-44(47)48)43(67)57-16-6-10-35(57)42(66)51-21-36(46)60)53-37(61)22-52-39(63)33(18-25-11-13-27(59)14-12-25)55-41(65)34(23-58)56-38(62)29(45)19-26-20-50-30-8-4-3-7-28(26)30/h3-4,7-8,11-14,20,24,29,31-35,50,58-59H,5-6,9-10,15-19,21-23,45H2,1-2H3,(H2,46,60)(H,51,66)(H,52,63)(H,53,61)(H,54,64)(H,55,65)(H,56,62)(H4,47,48,49) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZNYJFMJOOAZQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)NCC(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H63N13O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00564455 | |

| Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

934.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38280-52-3 | |

| Record name | Tryptophylseryltyrosylglycylleucyl-N~5~-(diaminomethylidene)ornithylprolylglycinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00564455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Luteinizing hormone releasing hormonefragment 3-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.